7-Bromooxindole
Overview
Description
7-Bromooxindole is an organic compound with the chemical formula C8H6BrNO. It is a white crystalline solid with some solubility in organic solvents. This compound is an important intermediate in organic synthesis, particularly useful for constructing carbon-carbon and carbon-nitrogen bonds. It is widely used in the preparation of biologically active compounds, natural products, and other complex organic molecules .
Synthetic Routes and Reaction Conditions:
Cischlorination Method: One method involves the reaction of indolone with ammonium hydrogen chlorite, resulting in the formation of this compound through cischlorination.
Direct Bromination: Another method involves the direct bromination of indolinone with bromine to produce this compound.
Industrial Production Methods:
- Industrial production typically follows the direct bromination method due to its simplicity and efficiency. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
- The major products depend on the specific reaction and reagents used. For example, nucleophilic substitution with an amine would yield a substituted oxindole derivative .
Scientific Research Applications
7-Bromooxindole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Industry: It is used in the synthesis of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 7-Bromooxindole involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the oxindole core. The bromine atom can be readily substituted by nucleophiles, making it a versatile intermediate in organic synthesis. The oxindole core can interact with various biological targets, potentially modulating biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
7-Chlorooxindole: Similar in structure but with a chlorine atom instead of bromine.
7-Fluorooxindole: Contains a fluorine atom in place of bromine.
7-Iodooxindole: Features an iodine atom instead of bromine.
Comparison:
Reactivity: The reactivity of these compounds varies with the halogen atom. Bromine is more reactive than chlorine but less reactive than iodine.
Properties
IUPAC Name |
7-bromo-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-6-3-1-2-5-4-7(11)10-8(5)6/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUWXWBRIBGIQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)Br)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378343 | |
Record name | 7-Bromooxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320734-35-8 | |
Record name | 7-Bromooxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromo-2-oxindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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